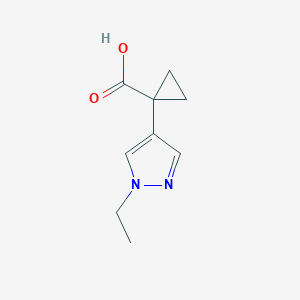
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a cyclopropane ring attached to a pyrazole ring, with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the reaction of 1-ethyl-1H-pyrazole with cyclopropane carboxylic acid derivatives. One common method is the condensation reaction of 1-ethyl-1H-pyrazole with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Lacks the ethyl group on the pyrazole ring.
1-(1-ethyl-1H-pyrazol-4-yl)propane-1-carboxylic acid: Similar but with a propane chain instead of a cyclopropane ring
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the ethyl group on the pyrazole ring and the cyclopropane ring
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(1-ethylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-6-7(5-10-11)9(3-4-9)8(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Clave InChI |
XBKQFOCHHBCYIJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13590472.png)
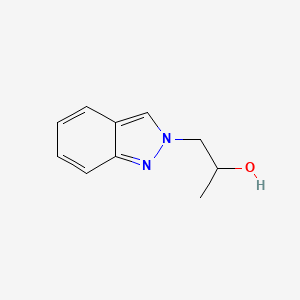
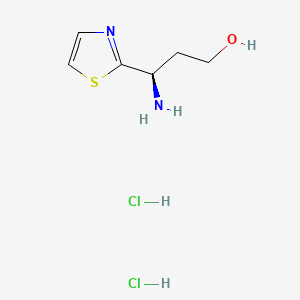
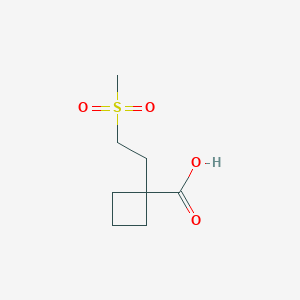
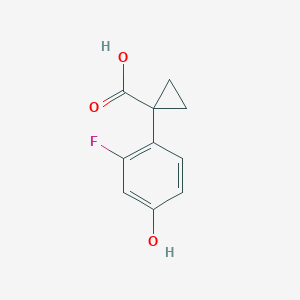


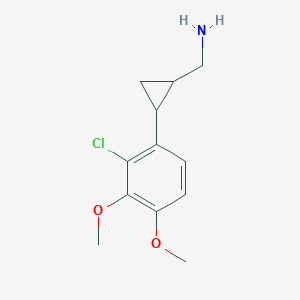
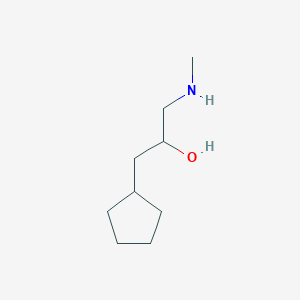

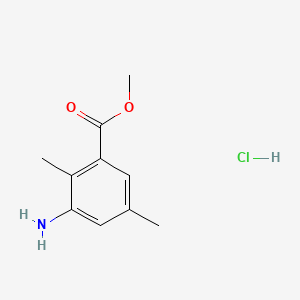

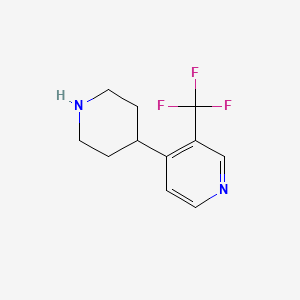
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
